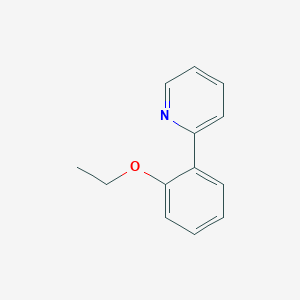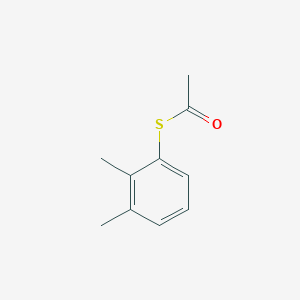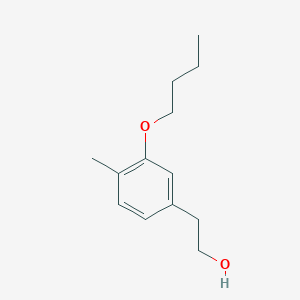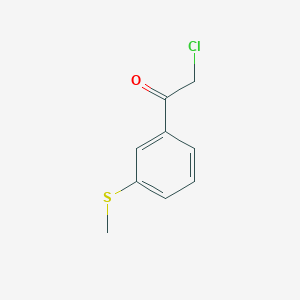
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a chloro-difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloro-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid.
Reduction: Reduction reactions can lead to the formation of biphenyl-3-yl-2-chloro-2,2-difluoroethanol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) are used, often in polar aprotic solvents.
Major Products Formed:
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid (from oxidation)
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol (from reduction)
Various nucleophilic substitution products
Scientific Research Applications
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol: A related compound with an additional hydroxyl group.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLSPFAOMPCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)












